

A Technical Guide to Deuterium Labeling in Indometacin-d7

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Compound of Interest

Compound Name: *Indometacin-d7*

Cat. No.: *B15136160*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the deuterium labeling positions in **Indometacin-d7**, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Indometacin. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction to Indometacin and Deuterium Labeling

Indometacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][2][3] By blocking these enzymes, Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects. Deuterium-labeled compounds, such as **Indometacin-d7**, are valuable tools in pharmaceutical research. They are commonly used as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry.[1]

Deuterium Labeling Position in Indometacin-d7

The chemical formula for **Indometacin-d7** is C₁₉H₉D₇ClNO₄. [1] The seven deuterium atoms are strategically incorporated into the molecule, primarily on the aromatic ring of the p-chlorobenzoyl group and the methoxy group.

Based on available data, the specific positions of the seven deuterium atoms in **Indometacin-d7** are as follows:

- Four deuterium atoms replace the four hydrogen atoms on the phenyl ring of the p-chlorobenzoyl group.
- Three deuterium atoms replace the three hydrogen atoms of the 5-methoxy group.

This specific labeling pattern is crucial for its use as an internal standard, as it provides a significant mass shift without altering the core pharmacophore of the molecule.

Quantitative Data

The following table summarizes the key quantitative data for a typical batch of **Indometacin-d7**. This information is essential for researchers to ensure the quality and suitability of the labeled compound for their specific applications.

Parameter	Value	Reference
Chemical Formula	C ₁₉ H ₉ D ₇ ClNO ₄	
Molecular Weight	364.83 g/mol	
Isotopic Purity	≥98%	Vendor Data
Chemical Purity	≥98%	Vendor Data
Deuterium Incorporation	≥99%	Vendor Data

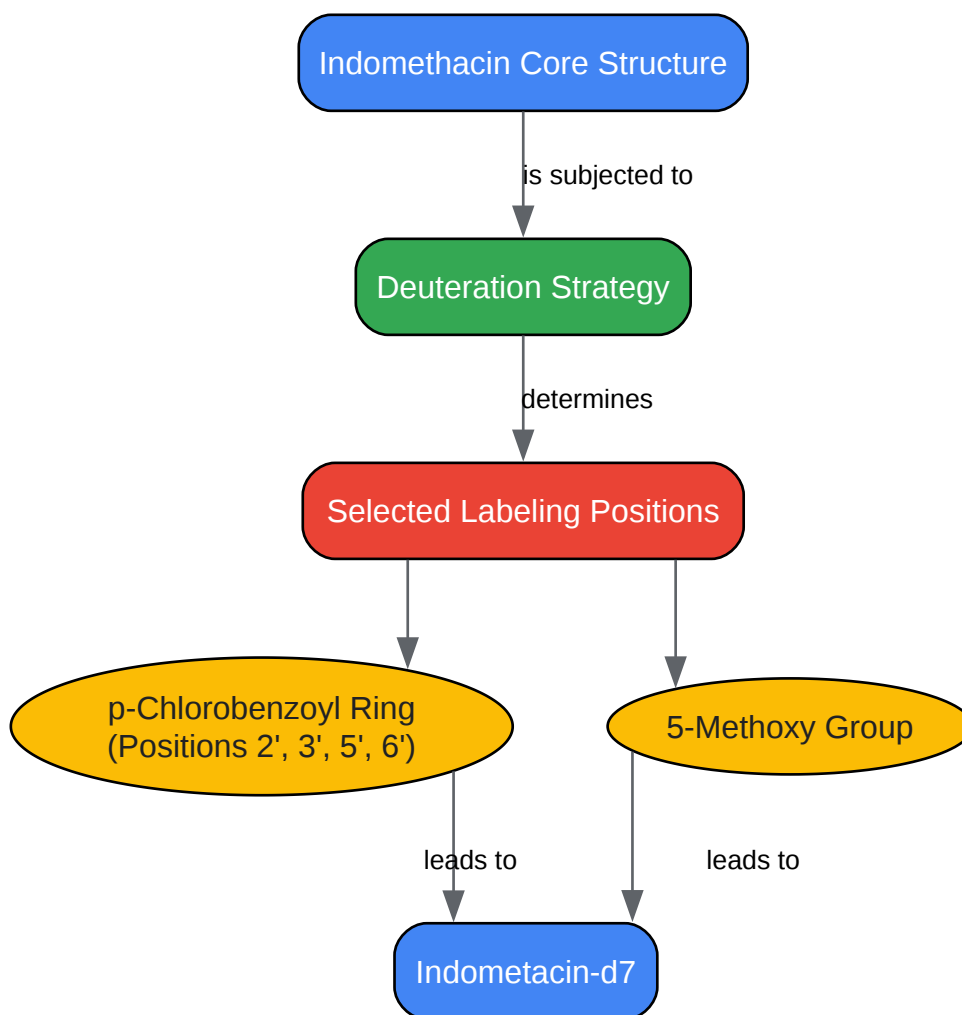
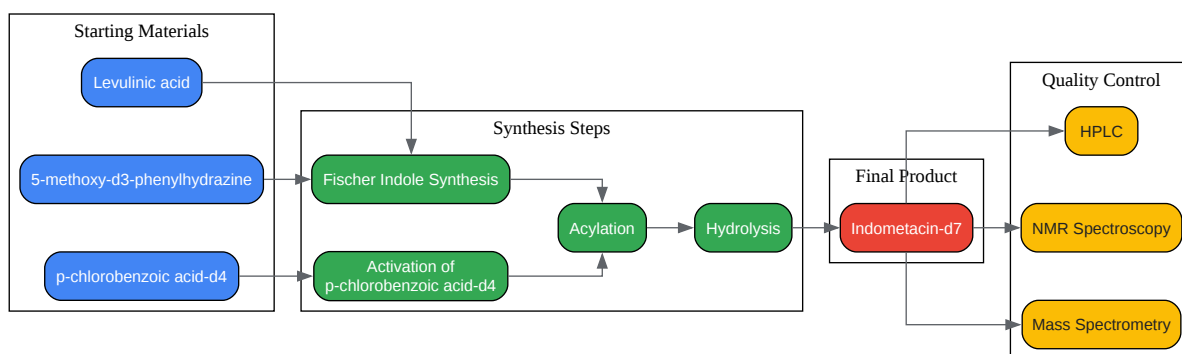
Experimental Protocol: Synthesis of Indometacin-d7

While a detailed, step-by-step synthesis protocol for commercially available **Indometacin-d7** is often proprietary, a general synthetic strategy can be inferred from the known synthesis of Indomethacin and general deuteration techniques. The synthesis of Indomethacin typically involves the Fischer indole synthesis. To produce **Indometacin-d7**, deuterated starting materials would be incorporated.

A plausible synthetic approach would involve:

- Synthesis of p-chlorobenzoyl chloride-d4: The p-chlorobenzoyl moiety is a key component. A deuterated version of this starting material, where the four hydrogens on the phenyl ring are replaced with deuterium, would be synthesized first.
- Synthesis of 5-methoxy-d3-2-methyl-1H-indole-3-acetic acid: The indole core of Indomethacin would be synthesized using a starting material containing a deuterated methoxy group.
- Coupling Reaction: The deuterated p-chlorobenzoyl chloride would then be coupled with the deuterated indole derivative to form the final **Indometacin-d7** molecule.

The following diagram illustrates a generalized workflow for the synthesis:



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Phone: (601) 213-4426

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